3-Chloro-7-methyl-1,2-benzothiazole
Description
3-Chloro-7-methyl-1,2-benzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a chlorine substituent at position 3 and a methyl group at position 6. Benzothiazoles are known for their aromaticity, planarity, and applications in pharmaceuticals and materials science. The chlorine and methyl substituents likely influence its electronic profile, solubility, and reactivity, as seen in related compounds .
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3-chloro-7-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3 |
InChI Key |
GSCYCIBNVXCGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NS2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Benzothiazole Derivatives
Halogen Substituents
- 7-Bromo-1,2-benzothiazole (CID 19387302) :
- Replacing chlorine with bromine increases molecular weight (212.08 g/mol vs. ~185.67 g/mol for 3-chloro-7-methyl derivative) and polarizability.
- The bromine atom’s larger atomic radius may enhance lipophilicity and alter intermolecular interactions, as seen in its SMILES structure (C1=CC2=C(C(=C1)Br)SN=C2) .
Methyl Substituent Positioning
- 6-Chloro-7-methyl-1,4,2-benzodithiazine (): Methyl at position 7 and chlorine at position 6 in a benzodithiazine system (a fused ring with two sulfur atoms) results in distinct NMR shifts (δ 2.44 ppm for CH3-7) and a high melting point (313–315°C). This contrasts with the monocyclic benzothiazole, where reduced ring strain may lower thermal stability .
Structural and Electronic Comparisons with Heterocyclic Analogs
Benzoxazole Derivatives
Dihydrobenzothiazole Derivatives
Physicochemical and Spectral Properties
Melting Points and Stability
Spectral Data
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